2-Aminopropanehydrazide

Description

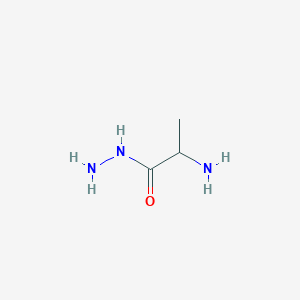

2-Aminopropanehydrazide is a bifunctional organic molecule that has garnered increasing interest in various fields of chemical science. Its structure, featuring both a primary amine and a hydrazide group attached to a central propane (B168953) scaffold, makes it a valuable and versatile building block in synthesis. This article explores the chemical significance of this compound, framed within the context of hydrazide chemistry, its structural importance, and its role as a key intermediate in diverse research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₃H₉N₃O nih.gov |

| Molecular Weight | 103.12 g/mol nih.gov |

| Hydrogen Bond Donor Count | 3 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-aminopropanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O/c1-2(4)3(7)6-5/h2H,4-5H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYBSQKYFOVMPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Aminopropanehydrazide and Analogues

Established Synthetic Routes to 2-Aminopropanehydrazide

Traditional methods for the synthesis of this compound primarily rely on the conversion of alanine (B10760859) or its derivatives. These routes are well-documented and commonly employed for laboratory-scale synthesis.

A primary strategy for synthesizing this compound begins with the activation of the carboxylic acid group of alanine. This is typically achieved by converting the amino acid into a more reactive derivative, such as an acid chloride or an ester.

The synthesis via an amino acid ester is a common two-step process. First, the amino acid (2-aminopropanoic acid) is esterified, often by reacting it with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst. The resulting amino acid ester is then reacted with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction, known as hydrazinolysis, displaces the alkoxy group of the ester to form the desired hydrazide. researchgate.netnih.gov For instance, reacting methyl 3-(pyrimidin-2-ylamino)propanoate with hydrazine hydrate in absolute ethanol is a documented method for producing the corresponding propanehydrazide. researchgate.net This general approach is widely applicable to the synthesis of various amino acid hydrazides. molaid.com

An alternative, though often harsher, method involves the conversion of the amino acid to its acid chloride. This is typically accomplished using a reagent like thionyl chloride. The highly reactive acid chloride intermediate is then reacted with hydrazine hydrate to yield this compound. While this route can be efficient, it requires careful handling of corrosive reagents and management of byproducts.

The critical step in the most common syntheses of this compound is the addition of hydrazine hydrate. This reaction serves to introduce the hydrazide functional group (-CONHNH₂). The process of hydrazinolysis, whether from an ester or an acid chloride, involves the nucleophilic attack of the hydrazine molecule on the carbonyl carbon of the amino acid derivative.

The reaction conditions for hydrazinolysis are crucial for achieving high yields and purity. Typically, the reaction is carried out by refluxing the amino acid ester with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol. nih.gov For example, the synthesis of various heterocyclic amino acid hydrazides involves refluxing the corresponding ester with hydrazine hydrate in ethanol for approximately two hours. nih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). researchgate.net Upon completion, the product is often purified through recrystallization. researchgate.netorgsyn.org

The following table provides a comparative overview of these established synthetic routes.

| Feature | Route via Amino Acid Ester | Route via Amino Acid Chloride |

| Starting Material | 2-Aminopropanoic acid (Alanine) | 2-Aminopropanoic acid (Alanine) |

| Key Intermediate | Alanine ester (e.g., ethyl alaninate) | Alanine acid chloride |

| Primary Reagent | Hydrazine hydrate | Thionyl chloride, Hydrazine hydrate |

| Typical Conditions | Reflux in ethanol. nih.gov | Often requires anhydrous conditions, followed by reaction with hydrazine. |

| Advantages | Milder conditions, avoids highly corrosive reagents like thionyl chloride. | The intermediate is highly reactive, potentially leading to faster reaction times. |

| Disadvantages | May require a separate esterification step. | Use of hazardous reagents, generation of acidic byproducts (SO₂ and HCl). |

Innovative and Catalytic Approaches in Synthesis

To overcome the limitations of traditional stoichiometric methods, research has focused on developing novel catalytic and stereoselective approaches. These modern methods aim for greater efficiency, selectivity, and milder reaction conditions.

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency and reduce waste. For the synthesis of compounds like this compound, this involves using catalysts to facilitate the formation of the key amide bond. While specific catalytic systems for this compound are not widely documented, principles from related transformations can be applied.

Since this compound is derived from the chiral amino acid alanine, it exists as two enantiomers: (S)-2-aminopropanehydrazide and (R)-2-aminopropanehydrazide. molaid.com The synthesis of a specific enantiomer, known as stereoselective synthesis, is critical for applications in pharmaceuticals and biologically active materials.

The most straightforward approach to obtaining an enantiomerically pure product is to start with an enantiomerically pure starting material, such as (S)-alanine or (R)-alanine. If the reaction pathway does not affect the chiral center, the stereochemistry will be retained in the final product.

More advanced methods involve asymmetric catalysis, where a chiral catalyst directs the reaction to form one enantiomer preferentially over the other. For instance, phase-transfer-catalyzed asymmetric alkylation has been used to synthesize β-branched α-amino acids with excellent control over stereochemistry. organic-chemistry.org Similarly, chiral catalysts based on confined imidodiphosphorimidates (IDPi) have been developed for the catalytic asymmetric synthesis of β2-amino acids. nih.gov These advanced catalytic strategies provide powerful tools for constructing chiral molecules and could be conceptually applied to develop highly selective syntheses for chiral this compound and its analogues.

Principles of Green Chemistry in this compound Synthesis

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ausetute.com.aurroij.com Applying these principles to the synthesis of this compound can lead to safer, more sustainable, and more efficient production methods.

Key green chemistry principles applicable to this synthesis include:

Atom Economy : This principle encourages maximizing the incorporation of all materials used in the process into the final product. acs.orgwordpress.com The synthesis of this compound from an alanine ester and hydrazine hydrate generally has a higher atom economy than the route proceeding through the acid chloride, which generates stoichiometric byproducts like sulfur dioxide and hydrogen chloride.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org As discussed in section 2.2.1, developing a catalytic process for hydrazide formation would reduce waste and potentially allow for milder reaction conditions compared to the stoichiometric use of reagents like thionyl chloride or even the excess hydrazine hydrate often used in traditional methods.

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. acs.org The development of highly active catalysts could enable the synthesis of this compound to proceed at lower temperatures, reducing the energy consumption associated with prolonged refluxing.

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups or the conversion to intermediates like acid chlorides, should be minimized or avoided. acs.org A one-pot reaction that directly converts the amino acid to the hydrazide without isolating intermediates would be a significant green improvement.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. ausetute.com.au Traditional syntheses often use organic solvents like ethanol. Green alternatives could include using water as a solvent, employing solvent-free reaction conditions, or using more environmentally benign solvents.

The table below summarizes the application of these green principles to the synthesis of this compound.

| Green Chemistry Principle | Application to this compound Synthesis |

| 1. Prevention | Designing syntheses that produce minimal byproducts, favoring catalytic routes over stoichiometric ones. ausetute.com.au |

| 2. Atom Economy | Preferring the direct hydrazinolysis of esters over the acid chloride route to maximize the incorporation of reactant atoms into the product. wordpress.com |

| 7. Use of Renewable Feedstocks | Using alanine derived from renewable biological sources. |

| 8. Reduce Derivatives | Avoiding the acid chloride intermediate step to reduce reagent use and waste generation. acs.org |

| 9. Catalysis | Employing catalytic methods to lower activation energy, reduce reaction times, and enable milder conditions. acs.org |

| 11. Real-time Analysis | Using in-process monitoring (e.g., TLC, spectroscopy) to prevent byproduct formation and optimize reaction completion. researchgate.net |

Atom Economy Maximization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. dynamicscience.com.au The goal is to design synthetic pathways that maximize the integration of starting materials into the final molecule, thereby minimizing the generation of byproducts and waste. savemyexams.com

A common laboratory synthesis of this compound involves the hydrazinolysis of an ester of alanine, such as methyl alaninate. While effective, this two-step process, which first requires the esterification of alanine, is not optimally atom-economical. A more direct approach is the reaction of the carboxylic acid with hydrazine hydrate, often assisted by coupling agents or through the formation of a more reactive intermediate like an acid chloride.

Theoretical Atom Economy of this compound Synthesis

The direct condensation of 2-aminopropanoic acid (alanine) with hydrazine is a substitution reaction. An ideal reaction with 100% atom economy would be an addition reaction where all reactant atoms are incorporated into the product. langholmandcanonbieschools.dumgal.sch.uk

A typical reaction for forming this compound proceeds from an activated form of 2-aminopropanoic acid. For instance, reacting 2-aminopropanoic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate, followed by reaction with hydrazine (N₂H₄).

Step 1: C₃H₇NO₂ (Alanine) + SOCl₂ → C₃H₆ClNO (Alanine chloride) + SO₂ + HCl

Step 2: C₃H₆ClNO + N₂H₄ → C₃H₉N₃O (this compound) + HCl

To improve atom economy, catalytic methods are being explored. Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can often be recycled, reducing waste. nih.gov For hydrazide synthesis, catalytic approaches can avoid the need for stoichiometric activating agents, thus increasing atom economy. nih.gov

Table 1: Comparison of Atom Economy in Different Synthetic Reactions

| Reaction Type | General Equation | Atom Economy | Comment |

|---|---|---|---|

| Addition | A + B → C | 100% | Ideal for atom economy as all reactant atoms are in the product. |

| Substitution | A + B → C + D | <100% | Generates byproducts, reducing atom economy. Common in hydrazide synthesis. |

| Elimination | A → B + C | <100% | Inherently produces byproducts. |

Strategies to maximize atom economy in the synthesis of this compound and its analogues include:

Catalytic Approaches: Utilizing catalysts to enable direct reaction between the amino acid and hydrazine, avoiding stoichiometric activators. nih.govacs.org

One-Pot Reactions: Designing sequential reactions where intermediates are not isolated, reducing material loss and solvent use. nih.gov

Microwave-Assisted Synthesis: This can lead to direct reaction of the carboxylic acid with hydrazine hydrate under solvent-free conditions, significantly improving atom economy by eliminating the esterification step and associated reagents and solvents. nih.govnih.gov

Solvent Minimization and Alternative Media Utilization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. nih.gov Research into the synthesis of hydrazides, including this compound analogues, has focused on minimizing solvent use and exploring greener alternatives.

Solvent-Free Synthesis Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for conducting reactions without a solvent. For the synthesis of various hydrazides, mixing the carboxylic acid directly with hydrazine hydrate and irradiating the mixture with microwaves has proven highly effective. nih.govnih.gov This method offers remarkably short reaction times and high yields compared to conventional heating. nih.gov

Alternative Solvent Systems Where a solvent is necessary, the focus has shifted to environmentally benign options.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for green synthesis. The development of water-soluble catalysts can facilitate reactions like hydrazide synthesis in aqueous media. scitube.io

Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. researchgate.netafricaresearchconnects.com They are non-volatile and have high thermal stability. Polyhydrazides have been successfully synthesized using ILs, which facilitate the reaction without the need for additional catalysts or hazardous reagents like pyridine (B92270). researchgate.net

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea. academie-sciences.fr They are biodegradable, inexpensive, and can be effective media for the synthesis of heterocyclic compounds, a strategy applicable to hydrazide derivatives. nih.govacademie-sciences.frmdpi.com

Table 2: Comparison of Reaction Media for Hydrazide Synthesis

| Reaction Medium | Example Condition | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Solvent-Free (Microwave) | Fenamic acid + N₂H₄·H₂O (300W, 250°C) | 4-12 min | 82-96% | nih.gov |

| Ethanol (Conventional) | Fenamic acid ester + N₂H₄·H₂O (Reflux) | 1.5-12 h | 80-96% | nih.gov |

| Ionic Liquid ([BMIM][BF₄]) | Polyhydrazide synthesis | - | High | researchgate.net |

| Deep Eutectic Solvent (Choline Chloride:Urea) | 2-Aminothiazole synthesis | Short | Good to Excellent | academie-sciences.fr |

Optimization of Reaction Parameters and Process Efficiency for Research Scale-Up

Transitioning a synthetic procedure from a laboratory research scale to a larger, pilot-plant or industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and consistency. asianpubs.org For the synthesis of this compound, key parameters include temperature, reagent concentration, reaction time, and catalyst loading.

Continuous Flow Synthesis Continuous flow chemistry offers significant advantages for scaling up chemical processes, including superior control over reaction parameters, enhanced safety, and improved efficiency. scitube.ioosti.gov A continuous flow process for synthesizing acid hydrazides from carboxylic acids has been developed, demonstrating scalability and high output. osti.gov This methodology involves telescoped modules for esterification and subsequent hydrazinolysis, allowing for short residence times and high yields. osti.gov The ability to control precipitation and recycle solvents makes this an economically and environmentally attractive option for large-scale production. osti.gov

Optimization of Batch Reactions For batch processes, a systematic approach to optimization is crucial. This often involves studying the effect of various parameters on the reaction yield and purity.

Temperature: The reaction of 2-aminopropanoic acid derivatives with hydrazine is typically conducted under reflux. Optimizing the temperature is critical to ensure a reasonable reaction rate without causing decomposition of reactants or products.

Molar Ratios: Adjusting the molar ratios of the reactants, such as the amino acid derivative to the acylating agent or hydrazine, can significantly impact the yield.

Catalyst Loading: In catalyzed reactions, finding the optimal catalyst concentration is key to balancing reaction speed and cost. Studies on hydrazone synthesis have shown that catalyst loading can be optimized to achieve high yields in shorter times.

Table 3: Optimization of Reaction Parameters for Hydrazone Synthesis in Continuous Flow

| Entry | Reagent (equiv.) | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| 1 | TMSOTf (0.5) | 50 | 5 | 87 | researchgate.net |

| 2 | TMSOTf (0.75) | 50 | 5 | 100 | researchgate.net |

| 3 | TMSOTf (0.75) | 50 | 10 | >95 (overall) | researchgate.net |

This data for a related hydrazone synthesis illustrates how systematic variation of parameters like reagent stoichiometry and residence time can be used to optimize a continuous flow process, a strategy directly applicable to the scale-up of this compound production. researchgate.net The development of scalable, one-pot sequential catalysis methods further enhances process efficiency, allowing for the synthesis of complex chiral hydrazides with high stereocontrol. nih.gov

Reactivity and Derivatization Chemistry of 2 Aminopropanehydrazide

Nucleophilic Reactivity of the Hydrazide and Amino Functionalities

The chemical behavior of 2-aminopropanehydrazide is characterized by the nucleophilic nature of its two key functional groups: the hydrazide and the primary amino group. The hydrazide moiety contains two nitrogen atoms with lone pairs of electrons, with the terminal amino-type nitrogen being the more reactive nucleophile. soeagra.com The carbon atom of the hydrazone group can exhibit both electrophilic and nucleophilic character. soeagra.com

Condensation Reactions with Carbonyl Compounds (e.g., Hydrazone and Schiff Base Formation)

This compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form hydrazones and Schiff bases. znaturforsch.comdergipark.org.tr This reaction is a cornerstone of its derivatization chemistry and proceeds via a nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. soeagra.comnumberanalytics.com The reaction is often catalyzed by acid. numberanalytics.com

The formation of hydrazones is a well-established method for creating new chemical entities with potential biological activity. For instance, the reaction of this compound with isatin (B1672199) derivatives under acidic conditions yields N-substituted hydrazones. Similarly, condensation with pyridinecarbaldehydes can be achieved through mechanochemical or vapor-mediated reactions to produce hydrazone-Schiff bases. The general reaction can be represented as:

C₃H₉N₃O + ArCHO → ArCH=N–NH–C₃H₆NH₂

The resulting hydrazone linkage (-C=N-NH-) is a critical structural feature that can be further modified or can impart specific biological properties to the molecule. soeagra.com

| Carbonyl Compound | Reactant | Product Type | Reference |

|---|---|---|---|

| Terephthalaldehyde | 2-Aminobenzohydrazide | Hydrazone | researchgate.net |

| 4-Formyl[2.2]paracyclophane | 2-Aminobenzohydrazide | Hydrazone | researchgate.net |

| N-Benzylpiperidone | 2-Aminobenzohydrazide | Spiro-quinazoline | researchgate.net |

| Indane-1,2,3-trione | 2-Aminobenzohydrazide | Spiro-quinazoline | researchgate.net |

Acylation and Amidation Reactions

The amino and hydrazide functionalities of this compound are also susceptible to acylation and amidation reactions. The amino group can react with acyl chlorides under basic conditions to form hydrazide-carboxamide hybrids. For example, the reaction with acetyl chloride in the presence of pyridine (B92270) yields N-acetyl-2-aminopropanehydrazide.

Direct amidation of unprotected amino acids, a process that avoids protecting group chemistry, has been explored using various reagents. nih.gov While classical coupling agents are often used, Lewis acids like B(OCH₂CF₃)₃ and Ti(OiPr)₄ have shown effectiveness in mediating the direct synthesis of α-amino amides from unprotected amino acids. nih.gov

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Benzyl chloride | N-Benzyl-2-aminopropanehydrazide | K₂CO₃, DMF, 80°C, 6 h | 83 | |

| Acetyl chloride | N-Acetyl-2-aminopropanehydrazide | Pyridine, RT, 12 h | 91 |

Synthesis of Heterocyclic Architectures Utilizing this compound

The bifunctional nature of this compound makes it a valuable building block for the synthesis of a wide array of heterocyclic compounds. soeagra.comresearchgate.netresearchgate.netjocpr.comjocpr.comorganic-chemistry.orgnih.govmdpi.com Its ability to react with various electrophiles allows for the construction of diverse ring systems with potential applications in medicinal chemistry and materials science.

Formation of Pyridazine (B1198779) and Pyrazole (B372694) Systems

This compound and its derivatives can be utilized in the synthesis of pyridazine and pyrazole heterocycles. Pyridazines, six-membered rings containing two adjacent nitrogen atoms, can be formed through various cyclization strategies. researchgate.netjocpr.comorganic-chemistry.org For example, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds can lead to pyridazin-3-one derivatives. researchgate.net Another approach involves the condensation of hydrazines with dicarbonyl compounds. jocpr.com

Pyrazoles, five-membered rings with two adjacent nitrogen atoms, are also accessible from hydrazide precursors. nih.govsemanticscholar.orgbeilstein-journals.org A common method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov For instance, the reaction of 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one with active methylene compounds can afford pyrazoles containing an imidazolone (B8795221) moiety. nih.gov Multi-component reactions, such as the four-component condensation of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate (B1144303), provide an efficient route to pyrano[2,3-c]pyrazole derivatives. semanticscholar.org

Synthesis of Oxadiazole, Triazole, and Thiadiazole Derivatives

This compound serves as a precursor for the synthesis of various five-membered heterocycles containing additional heteroatoms, such as oxadiazoles, triazoles, and thiadiazoles.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from hydrazides through several methods. One common approach involves the cyclization of acylhydrazides. For example, refluxing a hydrazide with chloroacetic acid in phosphorous oxychloride can yield a 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) derivative. dergipark.org.tr Another method involves the reaction of a hydrazide with cyanogen (B1215507) bromide. ijrpc.com

Triazoles: 1,2,4-Triazoles can be prepared from thiosemicarbazide (B42300) derivatives, which can be obtained from hydrazides. For instance, reacting a thiosemicarbazide with an ethanolic solution of potassium hydroxide (B78521) can lead to the formation of a 1,2,4-triazole-5-thiol. ajol.info

Thiadiazoles: 1,3,4-Thiadiazoles are another important class of heterocycles accessible from hydrazide precursors. jocpr.comnih.gov A general synthesis involves the reaction of a thiosemicarbazide with a cyclizing agent. For example, reacting a thiosemicarbazide with concentrated sulfuric acid can induce dehydrative cyclization to form a 2-amino-1,3,4-thiadiazole. wisdomlib.org Another route involves the reaction of a hydrazide with carbon disulfide in an alkaline medium, followed by further reactions to yield the thiadiazole ring. nih.gov

| Target Heterocycle | Starting Material/Intermediate | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Hydrazide | Chloroacetic acid, POCl₃, reflux | dergipark.org.tr |

| 1,2,4-Triazole | Thiosemicarbazide | Ethanolic KOH, reflux | ajol.info |

| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄ | wisdomlib.org |

| 1,3,4-Thiadiazole | Hydrazide | CS₂, KOH, then acidification | ajol.info |

Incorporation into Indole (B1671886) and Oxindole (B195798) Frameworks

While direct incorporation of the intact this compound moiety into indole and oxindole frameworks is less commonly reported, its reactive functionalities can be utilized in multi-step syntheses to build these complex heterocyclic systems. The hydrazone derivatives of this compound, formed by reaction with isatin (an oxindole derivative), are a key example. These reactions highlight the utility of this compound as a synthon for introducing a side chain that can potentially be further cyclized or modified to construct more elaborate indole- or oxindole-based structures. The synthesis of novel 1,3,4-oxadiazinoindole derivatives has been achieved through a sequence of reactions that include a nucleophilic addition reaction, which could conceptually involve a hydrazide-like intermediate. impactfactor.org

Metal Coordination and Chelation Chemistry

The field of coordination chemistry investigates the formation of complexes between metal ions and molecules or ions known as ligands, which possess one or more pairs of electrons to share. libretexts.org A metal complex is composed of a central metal atom or ion bonded to one or more of these ligands. libretexts.org When a single ligand binds to a metal ion through multiple donor atoms, it is termed a chelating agent, and the resulting complex is called a chelate. openmedscience.comlibretexts.org This process, known as chelation, often results in a more stable complex due to the chelate effect—a thermodynamic principle where the formation of a ring structure enhances stability. openmedscience.comlibretexts.org

This compound is a bifunctional molecule, containing both a primary amine group and a hydrazide moiety, making it an effective ligand for coordinating with metal ions. Its structure allows it to act as a chelating agent, where both the amino and hydrazide groups can participate in binding to a central metal. The amino group is a well-established coordination site in many metal complexes, such as the classic metal ammine complexes. wikipedia.org The hydrazide group (-CONHNH₂) also provides a site for metal coordination.

Research has shown that the chiral form, (S)-2-Aminopropanehydrazide, can form distinct chiral clusters with various transition metals. The amino group plays a crucial role by coordinating with the metal ions, while the propane (B168953) backbone of the molecule provides stereochemical control over the resulting complex. This ability to form structured complexes is particularly significant in the study of biomolecules. For instance, complexes of (S)-2-Aminopropanehydrazide with zinc (Zn²⁺) have been utilized for the sequence-specific recognition of G-quadruplex DNA structures. The binding affinity of these metal complexes to DNA can be quantified using techniques like fluorescence titration, with binding constants (Kₐ) observed in the range of 10⁶ M⁻¹. While direct studies on this compound with iron (Fe²⁺) and manganese (Mn²⁺) are limited, a related derivative, 3,3′-Dithiodi(this compound), has been noted in contexts involving these metal ions, suggesting the core structure's potential for such interactions. researchgate.net

The table below summarizes the known metal coordination properties of this compound.

| Metal Ion | Coordinating Groups | Complex Type | Application/Property |

| Zinc (Zn²⁺) | Amino group, Hydrazide group | Chiral cluster | Sequence-specific binding to G-quadruplex DNA. |

| Iron (Fe²⁺) | Potential coordination | Not specified | Interaction suggested by related derivatives. researchgate.net |

| Manganese (Mn²⁺) | Potential coordination | Not specified | Interaction suggested by related derivatives. researchgate.net |

Mechanistic Investigations of Key Derivatization Pathways

The reactivity of this compound is characterized by its two functional groups: the primary amine and the hydrazide. These sites allow for a variety of derivatization reactions, which are fundamental to its synthesis and application. Mechanistic studies have shed light on several key transformation pathways.

One of the primary pathways involves the synthesis of this compound itself from an amino acid precursor, which illustrates the core reactivity of the functional groups involved. The synthesis is typically achieved through a two-step mechanism starting from 2-aminopropanoic acid (alanine). The first step is the conversion of the carboxylic acid group into a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). In the second step, this intermediate reacts with hydrazine hydrate in a nucleophilic acyl substitution reaction to yield the final this compound product.

Another significant class of reactions for this compound involves oxidation. The hydrazide moiety is susceptible to oxidation by various reagents, leading to different products depending on the oxidant used.

Oxidation with Hydrogen Peroxide (H₂O₂): This reaction transforms the hydrazide group into diazeniumdiolates. These products are notable as intermediates in the synthesis of nitric oxide donors.

Oxidation with Potassium Permanganate (B83412) (KMnO₄): Under acidic conditions, a strong oxidizing agent like potassium permanganate can oxidize the compound, leading to the formation of carboxylic acid derivatives.

The following table details the key derivatization pathways associated with this compound.

| Reaction Type | Reagents | Functional Group Involved | Resulting Derivative/Product |

| Hydrazide Formation | 1. Thionyl chloride (SOCl₂) 2. Hydrazine hydrate | Carboxylic acid (from precursor) | This compound. |

| Oxidation | Hydrogen peroxide (H₂O₂) | Hydrazide group | Diazeniumdiolate intermediates. |

| Oxidation | Potassium permanganate (KMnO₄) | Hydrazide group and potentially other parts of the molecule | Carboxylic acid derivatives. |

Advanced Spectroscopic and Analytical Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of atomic connectivity and stereochemistry. emerypharma.com

The ¹H NMR spectrum of 2-Aminopropanehydrazide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the local electronic environment of each proton. libretexts.org Protons attached to or near electronegative atoms like oxygen and nitrogen are typically shifted downfield (to a higher ppm value). uobasrah.edu.iq

The structure contains four distinct types of protons: the methine (CH) proton at the alpha-position, the six equivalent methyl (CH₃) protons, the two primary amine (NH₂) protons, and the three hydrazide (CONHNH₂) protons. The amine and hydrazide protons are exchangeable and their chemical shifts can be highly dependent on factors like solvent, concentration, and temperature, often appearing as broad signals. acdlabs.com

Predicted ¹H NMR Data for this compound Below is a table of predicted spectral assignments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(NH₂) | ~3.5 - 4.0 | Quartet (q) or Multiplet (m) | 1H |

| -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet (d) | 6H |

| -NH₂ (Amine) | Variable (e.g., ~1.5 - 3.0) | Broad Singlet (br s) | 2H |

| -CONHNH₂ | Variable (e.g., ~7.5 - 8.5) | Broad Singlet (br s) | 1H |

| -CONHNH₂ | Variable (e.g., ~4.0 - 5.0) | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. sdsu.edu Each carbon atom in a unique electronic environment produces a distinct signal. creative-biostructure.com The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR, typically 0-220 ppm. sdsu.edu The carbonyl carbon of the hydrazide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

Predicted ¹³C NMR Data for this compound The following table outlines the predicted assignments for the carbon signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C=O (Carbonyl) | ~170 - 175 |

| -CH(NH₂) | ~50 - 55 |

| -CH(CH₃)₂ | ~18 - 22 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the 1D spectra by revealing correlations between nuclei. emerypharma.comcolumbia.edu

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, the most prominent cross-peak in a COSY spectrum would be between the methine (α-CH) proton and the six methyl (β-CH₃) protons, confirming the isopropyl-like fragment. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov It is a highly sensitive technique that would definitively link the proton and carbon assignments. nih.gov Expected correlations would be:

The α-CH proton signal with the α-C carbon signal.

The β-CH₃ proton signals with the β-C carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JHC, ³JHC). nih.gov It is vital for connecting structural fragments. Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the methine proton (-CH) to the carbonyl carbon (C=O).

Correlations from the hydrazide and amine protons (NH, NH₂) to the nearby carbons (α-C and C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a small, flexible molecule like this compound, NOESY can provide insights into preferred conformations in solution.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to four or five decimal places. missouri.edu This precision allows for the calculation of an unambiguous molecular formula. For this compound (C₃H₉N₃O), HRMS would be used to verify its elemental composition by comparing the measured mass to the calculated theoretical mass. missouri.edulibretexts.org

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₉N₃O |

| Calculated Monoisotopic Mass (Neutral) | 103.07456 u |

| Observed Ion (Positive Mode) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 104.08184 |

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally fragile molecules like this compound. researchgate.net In ESI, the analyte in solution is aerosolized and ionized, typically by protonation, to form gaseous ions with little to no fragmentation. acdlabs.com For this compound, analysis in positive ion mode would be expected to generate a prominent protonated molecular ion ([M+H]⁺) at m/z 104.08184. researchgate.net

Further structural confirmation can be achieved using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented. Common fragmentation pathways for similar amine-containing compounds include the neutral loss of small molecules like ammonia (B1221849) (NH₃). nih.gov The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. youtube.comyoutube.com These vibrations are specific to the types of chemical bonds and functional groups present, making these methods ideal for qualitative identification. libretexts.orgyoutube.com The IR spectrum arises from the absorption of infrared radiation by molecules, leading to changes in the dipole moment, while Raman spectroscopy involves the inelastic scattering of monochromatic light. anton-paar.com

For this compound, the key functional groups—the primary amine (-NH₂), the hydrazide (-CONHNH₂), and the alkane backbone (C-H bonds)—exhibit characteristic vibrational frequencies.

N-H Stretching: The primary amine group is typically identified by two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.orgyoutube.com The hydrazide N-H bonds also contribute absorptions in this area.

C-H Stretching: The aliphatic C-H bonds of the propane (B168953) backbone show strong absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

C=O Stretching (Amide I Band): The carbonyl group of the hydrazide moiety is expected to produce a very strong and sharp absorption band, known as the Amide I band, typically in the range of 1700-1650 cm⁻¹. fiveable.me Its exact position can be influenced by hydrogen bonding.

N-H Bending (Amide II Band): The bending vibration of the N-H bond within the hydrazide group, coupled with C-N stretching, gives rise to the Amide II band, usually found between 1650 and 1550 cm⁻¹.

Raman spectroscopy provides complementary data. While the polar C=O and N-H bonds give strong IR signals, the less polar C-C backbone may be more prominent in a Raman spectrum.

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

|---|---|---|---|---|

| Primary Amine | N-H stretch (asymmetric & symmetric) | 3500 - 3300 (two bands) | 3500 - 3300 | Medium (IR), Weak (Raman) |

| Hydrazide | N-H stretch | 3400 - 3200 | 3400 - 3200 | Medium, Broad (IR) |

| Alkane | C-H stretch | 2960 - 2850 | 2960 - 2850 | Strong (IR & Raman) |

| Hydrazide (Amide I) | C=O stretch | 1700 - 1650 | 1700 - 1650 | Strong (IR), Medium (Raman) |

| Hydrazide (Amide II) | N-H bend | 1650 - 1550 | 1650 - 1550 | Medium (IR) |

| Alkane | C-H bend | 1470 - 1350 | 1470 - 1350 | Medium (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from a ground state to a higher energy orbital. msu.edutechnologynetworks.com This technique is particularly sensitive to conjugated systems and chromophores—functional groups containing multiple bonds or atoms with lone pairs of electrons.

The primary chromophore in this compound is the carbonyl group (C=O) of the hydrazide moiety. The nitrogen and oxygen atoms also possess non-bonding electrons (lone pairs). The expected electronic transitions for this molecule are:

n → π* Transition: An electron from a non-bonding orbital (n) on the carbonyl oxygen is promoted to the anti-bonding π* orbital of the C=O double bond. For isolated carbonyl groups, this is a "forbidden" transition, resulting in a weak absorption band typically found in the 270-300 nm range.

π → π* Transition: An electron from the bonding π orbital of the carbonyl group is excited to the anti-bonding π* orbital. This is an "allowed" transition and is much more intense, but it occurs at a shorter wavelength, usually below 200 nm for simple amides. youtube.com

n → σ* Transition: Electrons from the non-bonding orbitals of the nitrogen and oxygen atoms can be excited to anti-bonding σ* orbitals. These transitions require high energy and typically occur in the far-UV region (<200 nm). technologynetworks.com

Since this compound lacks extended conjugation, it is not expected to absorb light in the visible spectrum and would appear colorless. Its UV spectrum would likely be characterized by weak absorptions at the upper end of the practical UV range and stronger absorptions at lower wavelengths. While not ideal for detailed structural elucidation of this compound, UV-Vis spectroscopy is highly effective for quantitative analysis via the Beer-Lambert law.

Table 2: Predicted Electronic Transitions for this compound

| Chromophore | Electronic Transition | Predicted λmax Region (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Hydrazide (C=O) | n → π* | ~270 - 300 | Low (<100 L mol⁻¹ cm⁻¹) |

| Hydrazide (C=O) | π → π* | < 200 | High (>1000 L mol⁻¹ cm⁻¹) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.organton-paar.com By measuring the angles and intensities of X-rays diffracted by the electron clouds of atoms in a crystal lattice, a detailed molecular structure can be computationally resolved. thepharmajournal.com

While no public crystal structure for this compound is currently available, a successful crystallographic analysis would yield a wealth of information, including:

Atomic Coordinates: The exact position of every non-hydrogen atom in the unit cell.

Bond Lengths and Angles: Precise measurements of all covalent bond lengths and the angles between them, confirming the molecular connectivity.

Torsional Angles: The dihedral angles that define the molecule's conformation in the solid state.

Intermolecular Interactions: A detailed map of non-covalent interactions, such as hydrogen bonds. Given the presence of N-H (donor) and C=O/N (acceptor) groups, extensive hydrogen bonding is expected to be a dominant feature of the crystal packing. mdpi.com

This technique would unambiguously confirm the compound's constitution and provide critical insight into its solid-state packing and conformational preferences.

Table 3: Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Information Provided | Example Data |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic (Hypothetical) |

| Space Group | Symmetry elements within the unit cell | P2₁/c (Hypothetical) |

| Unit Cell Dimensions | Size and shape of the unit cell (a, b, c, α, β, γ) | Data not available |

| Bond Lengths | C=O, C-N, N-N, C-C bond distances | Data not available |

| Bond Angles | O=C-N, C-N-N, etc. | Data not available |

Chromatographic Techniques for Purity Assessment and Separation (Research Samples)

Chromatography is an essential tool for separating components of a mixture and assessing the purity of a target compound. For a small, polar, and non-volatile molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the most suitable technique.

Reversed-Phase HPLC (RP-HPLC): This is the most common mode for purity analysis. A non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727), often with an additive like formic acid or trifluoroacetic acid to improve peak shape). The compound would elute at a characteristic retention time, and its purity could be determined by integrating the peak area relative to any impurities.

Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that show little retention in reversed-phase, HILIC is an alternative. It uses a polar stationary phase and a more organic mobile phase.

Detection: Due to the weak UV chromophore, detection at low wavelengths (e.g., 200-220 nm) would be necessary. researchgate.net More universal detectors not reliant on chromophores, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would also be highly effective. Coupling HPLC with Mass Spectrometry (LC-MS) would be the most powerful approach, providing both purity information and mass confirmation of the parent compound and any impurities simultaneously.

Gas Chromatography (GC) is generally unsuitable for this compound due to its low volatility and high polarity, unless a derivatization step is performed to convert the polar -NH₂ and -NHNH₂ groups into less polar, more volatile moieties.

Table 4: Potential Chromatographic Methods for Purity Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Detection Method | Purpose |

|---|---|---|---|---|

| RP-HPLC | C18 or C8 | Water/Acetonitrile or Methanol Gradient | UV (200-220 nm), ELSD, CAD, MS | Primary purity assessment |

| HILIC | Unbonded Silica, Amide, or Diol | Acetonitrile/Water Gradient | ELSD, CAD, MS | Analysis of highly polar samples |

Computational and Theoretical Investigations of 2 Aminopropanehydrazide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of 2-aminopropanehydrazide. These calculations offer a detailed view of the molecule's conformational possibilities, orbital energies, and predicted spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of hydrazides, conformational analysis often reveals specific preferences for the arrangement of functional groups. For instance, in related 2-(hydroxyimino)propanehydrazide derivatives, the oxime and hydrazide groups typically adopt a cis position relative to the C-C bond. This conformation can be stabilized by intramolecular interactions. However, crystal packing forces can sometimes lead to deviations from the ideal planar structure, resulting in a twisted conformation. nih.gov

Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The electronic structure of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's chemical reactivity. smolecule.com

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. irjweb.com For this compound, the HOMO energy is estimated to be in the range of -5.8 to -6.5 eV, and the LUMO energy is between -1.2 to -2.1 eV. This results in a HOMO-LUMO energy gap of approximately 3.7 to 5.3 eV, suggesting a balance of stability and reactivity that is suitable for biological interactions. smolecule.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. irjweb.comajchem-a.com These descriptors, derived from Density Functional Theory (DFT), include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.comirjweb.com

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Quantifies the electrophilic character of a molecule. |

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules like this compound. nih.gov These predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. researchgate.net These calculations can help in assigning the vibrational modes observed in experimental IR spectra. For complex molecules, methods that account for anharmonic effects, such as those derived from molecular dynamics simulations, can provide more accurate predictions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical values can be compared with experimental data to aid in the structural elucidation of the molecule and its derivatives. researchgate.net The accuracy of these predictions allows for the confident assignment of signals in the NMR spectrum to specific atoms within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of this compound, including its conformational changes over time and the influence of the surrounding solvent environment. These simulations can offer insights that are not accessible through static quantum chemical calculations.

Protein-Ligand Interaction Dynamics (for research probes)

MD simulations are particularly useful for investigating the interactions between a ligand, such as this compound, and a protein target. These simulations can reveal the dynamic nature of the binding process and the specific interactions that stabilize the protein-ligand complex. nih.gov By analyzing the trajectories from MD simulations, researchers can identify key hydrogen bonds, salt bridges, and other non-covalent interactions that are crucial for binding. nih.gov This information is vital for understanding the molecular mechanisms of action and for the rational design of more potent and selective molecules. nih.gov The flexible nature of this compound's alkyl chain allows it to adapt its conformation to fit within different protein binding sites. smolecule.com

Molecular Docking Studies for Ligand-Target Interaction Prediction (Research Tools)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in predicting its binding affinity and mode to a protein target.

The structural features of this compound, namely the primary amine and the hydrazide group, are key to its potential binding interactions. The hydrazide moiety is particularly significant as it can act as both a hydrogen bond donor and acceptor. Docking studies would likely reveal interactions with key amino acid residues in a protein's active site. For instance, the terminal amino-type nitrogen of the hydrazide is a potent nucleophile and hydrogen bond donor, while the carbonyl oxygen can accept hydrogen bonds.

Table 1: Potential Hydrogen Bond Interactions of this compound

| Functional Group | Potential Interaction | Interacting Amino Acid Residues (Examples) |

| Amine (-NH2) | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Hydrazide (-CONHNH2) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Histidine |

"Hotspots" on a protein surface are regions that contribute significantly to the binding energy. It is plausible that the flexible backbone of this compound would allow it to orient its functional groups to interact with multiple hotspots within a binding pocket, thereby achieving a stable binding conformation.

Virtual screening is a computational method used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target. Given its small size and chemical functionality, this compound could serve as a fragment in fragment-based drug discovery (FBDD). In a virtual screening campaign, libraries of compounds containing the this compound scaffold could be docked against a target protein to identify potential hits. These hits could then be optimized to develop more potent and selective research probes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (for chemical biology probes)

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. Computational approaches to SAR, often referred to as quantitative structure-activity relationship (QSAR) studies, aim to correlate the chemical structure of a compound with its biological activity.

For this compound, computational SAR studies would involve creating a library of virtual derivatives by modifying its structure and then predicting their activity using computational models. For example, modifications could include alkylation or arylation of the amino group or the hydrazide nitrogen atoms.

Table 2: Example of a Hypothetical Computational SAR Study on this compound Derivatives

| Derivative | Modification | Predicted Change in Activity | Rationale |

| 1 | Methylation of the primary amine | Decrease | Steric hindrance may disrupt key hydrogen bonds. |

| 2 | Phenyl substitution on the terminal hydrazide nitrogen | Increase | Potential for additional pi-stacking interactions with aromatic residues in the binding site. |

| 3 | Replacement of the methyl group with a larger alkyl chain | Variable | May increase hydrophobic interactions but could also introduce steric clashes. |

These computational predictions would then guide the synthesis and experimental testing of the most promising derivatives, accelerating the development of novel chemical biology probes based on the this compound scaffold. The insights gained from such studies are invaluable for understanding the molecular features required for potent and selective biological activity.

Applications of 2 Aminopropanehydrazide in Advanced Chemical Research

Role as a Synthetic Building Block for Complex Molecules

The bifunctional nature of 2-aminopropanehydrazide makes it an adept building block for the synthesis of more complex molecular architectures. The hydrazide group is particularly useful for forming stable hydrazone linkages, while the primary amine provides a site for further functionalization, such as amide bond formation.

Synthesis of Bioconjugates and Modified Biomolecules (e.g., Hyaluronic Acid Derivatives)

A significant application of this compound is in the field of bioconjugation, where it acts as a linker to covalently attach different molecules to biomacromolecules. The hydrazide moiety readily reacts with aldehyde or ketone groups to form a stable carbon-nitrogen double bond (a hydrazone). This reaction is a cornerstone of chemoselective ligation, allowing for the specific modification of biomolecules in complex environments. mdpi.com

A notable example is the modification of hyaluronic acid (HA), a naturally occurring polysaccharide with numerous biomedical applications. mdpi.comnih.gov The carbohydrate units of HA can be chemically or enzymatically oxidized to generate aldehyde functionalities. This compound can then be used to couple therapeutic agents, imaging labels, or other polymers to the HA backbone. researchgate.net The primary amine on the this compound molecule remains available for subsequent conjugation, enabling the creation of multifunctional bioconjugates. This strategy has been employed to develop HA-based systems for targeted drug delivery and tissue engineering. nih.govresearchgate.net

The general scheme for this process involves:

Activation of Hyaluronic Acid : Mild oxidation of the diol units within the HA sugar rings to create aldehyde groups.

Hydrazone Formation : Reaction of the aldehyde-functionalized HA with the hydrazide group of this compound.

Further Functionalization : Attachment of a payload (e.g., a drug) to the primary amine of the this compound linker.

This method allows for precise control over the structure and composition of the final bioconjugate, enhancing its therapeutic potential. nih.govgoogle.com

Precursor for Peptide Mimetic Scaffolds (for research tools)

Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability, bioavailability, and receptor selectivity. nih.gov The unique structural features of this compound make it a valuable precursor for creating scaffolds that mimic peptide structures. Peptide hydrazides, in general, are important building blocks in peptide and protein chemistry. nih.govexplorationpub.comnih.gov

By incorporating this compound into a growing chain, researchers can introduce a hydrazide linkage in place of a standard amide (peptide) bond. This modification alters the backbone's conformational properties and its susceptibility to proteolytic degradation. The "aminopropane" portion of the molecule provides a defined spacing and stereochemistry that can be used to mimic the presentation of amino acid side chains.

These peptide mimetic scaffolds are primarily used as research tools to:

Probe peptide-protein interactions.

Develop enzyme inhibitors with enhanced stability.

Create conformationally constrained peptides to study biological activity. mdpi.com

The synthesis of these scaffolds often involves solid-phase synthesis techniques, where this compound can be incorporated as a non-natural building block. nih.govresearchgate.net The resulting structures serve as platforms for arranging pharmacophoric elements in a desired three-dimensional orientation, leading to the discovery of novel research probes and therapeutic leads. nih.govresearchgate.net

Design and Development of Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. biorxiv.org this compound serves as an excellent core structure for a class of activity-based protein profiling (ABPP) probes that target enzymes with electrophilic cofactors or post-translational modifications. nih.govacs.org The electron-rich hydrazine (B178648)/hydrazide group acts as a reactive "warhead" that can covalently bind to electron-deficient sites within an enzyme's active site. biorxiv.orgresearchgate.net The primary amine on the propane (B168953) backbone provides a convenient handle for attaching a reporter tag, such as a fluorophore or a biotin molecule, for detection and isolation of the target protein.

Probes for Enzyme-Target Interaction Studies (Mechanistic Research)

Hydrazine-based probes have emerged as versatile tools for exploring the "electrophilome," the subset of proteins that utilize electrophilic species in their function. nih.govacs.org These probes can react with targets through at least two distinct mechanisms: direct polar coupling (DPC) or oxidative fragmentation/coupling (OFC). nih.govacs.org This dual reactivity allows them to covalently label a broad range of enzyme classes that are often inaccessible to traditional nucleophile-targeting probes. acs.org

Research has shown that probes built on a hydrazine scaffold can target enzymes that rely on various cofactors or contain specific modifications. biorxiv.orgnih.gov The covalent labeling is dependent on the functional state of the enzyme and can be blocked by active-site inhibitors, confirming that the interaction is specific to the active enzyme. biorxiv.orgresearchgate.net This property makes these probes invaluable for confirming target engagement of potential drug candidates and for elucidating enzyme mechanisms.

Table 1: Enzyme Classes and Cofactors Targeted by Hydrazine-Based Probes

| Enzyme/Protein Class | Functional Moiety/Cofactor | Reactivity Mechanism | Reference |

|---|---|---|---|

| Monoamine Oxidases (MAOs) | Flavin adenine dinucleotide (FAD) | Oxidative Fragmentation/Coupling | biorxiv.org |

| Lysine-Specific Demethylase 1 (LSD1) | Flavin adenine dinucleotide (FAD) | Oxidative Fragmentation/Coupling | biorxiv.org |

| Aldehyde Dehydrogenases (ALDHs) | Nicotinamide adenine dinucleotide (NAD+) | Direct Polar Coupling | nih.gov |

| Secernins (SCRN) | N-terminal glyoxylyl (Glox) | Direct Polar Coupling | acs.org |

| Iron-dependent Dioxygenases | Iron (Fe) | Oxidative Coupling | nih.govacs.org |

| Enzymes with Pyruvoyl groups | Pyruvoyl (Pyvl) | Direct Polar Coupling | nih.gov |

Tools for Protein Labeling and Visualization in Chemical Biology

Beyond mechanistic studies, this compound derivatives are used for the general labeling and visualization of proteins. A common strategy involves the reaction of a hydrazide-functionalized probe with a carbonyl group (aldehyde or ketone) on a target protein. nih.govinterchim.fr

Reactive carbonyls can be introduced into proteins through several methods:

Oxidation of Glycans: Glycoproteins can be treated with a mild oxidizing agent like sodium periodate to cleave the diol groups in their sugar moieties, generating aldehydes. These aldehydes can then be specifically labeled with a hydrazide probe carrying a fluorescent dye or biotin. interchim.fr

Genetic Encoding: Proteins can be genetically engineered to include specific peptide tags that are recognized by enzymes that generate a formylglycine residue, which contains an aldehyde group. nih.gov This allows for site-specific labeling of the protein of interest.

Hydrazide Reactive Peptides (HyRe): In a reverse approach, specific peptide tags have been developed that react directly with hydrazide probes, enabling covalent labeling without the need for prior modification. uci.eduacs.org

Once labeled, the proteins can be visualized in cells using fluorescence microscopy (if a fluorescent probe is used) or isolated and identified using affinity purification techniques (if a biotin probe is used). nih.govuci.edu

Ligand Design in Catalysis Research

The field of asymmetric catalysis relies heavily on the design of chiral ligands that can control the stereochemical outcome of a chemical reaction when coordinated to a metal center. nih.gov this compound possesses multiple potential coordination sites—the two nitrogen atoms of the hydrazide group, the carbonyl oxygen, and the primary amine—making it an attractive candidate for a multidentate ligand. redalyc.org

The combination of different donor types (e.g., a "hard" amine nitrogen and "softer" hydrazide nitrogens) within a single molecule allows for the creation of nonsymmetrical ligands. Such ligands have proven highly effective in various metal-catalyzed reactions, in some cases outperforming traditional C2-symmetric ligands. nih.gov The propane backbone of this compound provides a flexible yet defined scaffold that can create a specific chiral environment around a coordinated metal ion.

While amino acids and peptides have been successfully used as chiral ligands, the incorporation of hydrazide moieties offers a way to create novel ligand architectures. mdpi.com Hydrazone ligands, formed by condensing a hydrazide with a ketone or aldehyde, are particularly well-studied for their ability to form stable complexes with a variety of transition metals, which then act as catalysts for reactions such as oxidation. nih.govnih.govresearchgate.net The structural framework of this compound provides a foundation for developing bifunctional catalysts, where one part of the ligand binds the metal and another part interacts with the substrate, a key principle in many highly efficient catalytic systems. acs.org

Chiral Ligands for Asymmetric Synthesis

The development of chiral ligands is crucial for asymmetric catalysis, a field focused on selectively producing one of two possible enantiomeric products. nih.gov A chiral ligand coordinates to a metal center, creating a chiral environment that influences the reaction's stereochemical outcome. nih.gov

Currently, there is a lack of specific research detailing the use of this compound as a primary chiral ligand in widely reported asymmetric synthesis applications. Molecules used for these purposes are often more complex, possessing C2 symmetry or specific steric and electronic properties to induce high enantioselectivity. nih.gov

Theoretically, this compound, being a chiral molecule derived from the natural amino acid alanine (B10760859), could serve as a building block for more complex chiral ligands. nih.govmdpi.com Its primary amine and hydrazide functionalities offer multiple coordination sites for metal ions. For instance, it could be derivatized to form Schiff bases or other multidentate ligands. The effectiveness of such a hypothetical ligand would depend on its ability to create a rigid and well-defined chiral pocket around the metal catalyst.

Table 1: Potential Coordination Modes of this compound-Derived Ligands

| Coordination Site 1 | Coordination Site 2 | Metal Ion (Example) | Potential Application |

|---|---|---|---|

| Amine Nitrogen | Hydrazide Carbonyl Oxygen | Palladium (Pd) | Asymmetric Allylic Alkylation |

| Hydrazide Terminal Nitrogen | Hydrazide Carbonyl Oxygen | Rhodium (Rh) | Asymmetric Hydrogenation |

This table is illustrative and based on the general principles of ligand design, not on specific experimental data for this compound.

Ligands for Transition Metal and Organocatalysis

The combination of transition metal catalysis and organocatalysis into a single synergistic system has emerged as a powerful strategy in modern organic synthesis. mdpi.comrsc.org This approach merges two distinct catalytic cycles to enable novel transformations that are otherwise difficult to achieve. mdpi.com

There are no specific studies found that employ this compound as a ligand in a synergistic transition metal and organocatalysis system. Research in this area often utilizes bifunctional catalysts where, for example, a proline derivative (the organocatalyst) is combined with a palladium complex (the transition metal catalyst). mdpi.com

Given its structure, this compound possesses functionalities relevant to both domains. The primary amine could, in principle, participate in enamine or iminium ion catalysis, characteristic of organocatalysis. mdpi.com Simultaneously, the hydrazide moiety could chelate a transition metal, bringing the metal's catalytic activity into close proximity. A hypothetical catalyst based on this molecule would need to be designed to ensure both catalytic sites can operate without interfering with one another.

Applications in Materials Science Research

Monomer in Polymer Synthesis

Monomers are the fundamental repeating building blocks that are covalently linked to form polymers. youtube.com Amino acids and their derivatives are valuable monomers for creating biocompatible and biodegradable polymers like poly(ester-amide)s and polypeptides, which have significant biomedical applications. cerist.dz

While L-alanine is used to synthesize polymers such as L-alanine-based poly(ester-amide)s and poly(alanine-nylon-alanine), the specific use of this compound as a monomer is not well-documented. cerist.dzrsc.org Its bifunctional nature, with an amine group on one end and a hydrazide on the other, allows it to participate in polymerization reactions. For example, it could react with dicarboxylic acids or diacyl chlorides in a polycondensation reaction to form a polyamide-polyhydrazide copolymer. The resulting polymer would feature repeating units linked by both amide and hydrazide bonds, potentially offering unique material properties, such as enhanced hydrophilicity and specific hydrogen bonding capabilities.

Table 2: Potential Polymerization Reactions Involving this compound

| Co-monomer | Polymerization Type | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| Adipoyl chloride | Polycondensation | Polyamide-polyhydrazide | Enhanced hydrogen bonding, biodegradability |

| Terephthaloyl chloride | Polycondensation | Aromatic Polyamide-polyhydrazide | Improved thermal stability |

This table presents theoretical polymerization pathways and is not based on published syntheses using this compound.

Cross-linking Agent in Hydrogel and Material Development

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov The properties of a hydrogel are heavily dependent on the cross-linking agent used to connect the polymer chains. researchgate.net

The hydrazide group is a highly effective functional group for cross-linking, particularly in the formation of biocompatible hydrogels. nih.gov It reacts specifically and efficiently with aldehyde groups to form stable hydrazone bonds. nih.gov This reaction is a cornerstone of "click chemistry" due to its high yield, specificity, and mild reaction conditions.

While this compound itself is not commonly cited as a cross-linking agent, its functional group is central to this application. For instance, gelatin can be functionalized with hydrazide groups to create a polymer (hydrazide-functionalized gelatin) that readily cross-links with polysaccharides that have been oxidized to contain aldehyde groups (e.g., dialdehyde hyaluronan or alginate). nih.gov This process creates stable, in-situ gelling hydrogels suitable for encapsulating cells for tissue engineering applications. nih.gov

A closely related compound, 3,3′-dithiodi(this compound) , has been synthesized and used to modify hyaluronic acid. This dihydrazide acts as a linker, introducing reactive hydrazide groups onto the biopolymer backbone, which can then be used for subsequent cross-linking or conjugation. researchgate.net

Table 3: Research Findings on Hydrazide-Aldehyde Cross-linking for Hydrogels

| Polymer System | Cross-linking Chemistry | Key Finding | Application | Reference |

|---|---|---|---|---|

| Hydrazide-gelatin + Oxidized hyaluronan/alginate | Hydrazone bond formation | Forms stable, in-situ gelling systems with mechanical properties comparable to liver tissue. | Hepatocyte encapsulation, liver tissue engineering. | nih.gov |

| Elastin-like polymers (ELPs) with aldehyde and hydrazide groups | Hydrazone bond formation | Covalent self-crosslinking reinforces physical crosslinks, increasing mechanical strength. | In-situ forming biocompatible hydrogels. | nih.gov |

Surface Modification and Functionalization

Surface modification involves altering the surface of a material to achieve desired properties, such as improved biocompatibility, controlled adhesion, or specific chemical reactivity. nih.gov This is often achieved by grafting functional molecules onto the surface. mdpi.com

There is no specific literature detailing the use of this compound for surface modification. However, its functional groups make it a viable candidate for such applications. The primary amine group can be used to attach the molecule to surfaces containing carboxyl or epoxy groups through amide or amine bond formation. Once anchored, the terminal hydrazide group is exposed and available for further reactions. For example, a surface functionalized with this compound could be used to immobilize proteins, peptides, or polymers that have been modified to contain aldehyde groups, again utilizing the highly specific hydrazide-aldehyde reaction. This could be applied in the development of biosensors, functionalized nanoparticles, or biocompatible coatings for medical implants.

Future Directions and Emerging Research Opportunities

Exploration of Undiscovered Synthetic Pathways

While the synthesis of hydrazides is a well-established area of organic chemistry, the pursuit of novel, more efficient, and sustainable synthetic routes is a perpetual endeavor. For 2-aminopropanehydrazide, future research could focus on exploring unconventional synthetic strategies that offer advantages over classical methods.

Conventional synthesis of hydrazides often involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). mdpi.commdpi.com Future explorations could investigate alternative starting materials and reaction pathways. For instance, the synthesis of hydrazides from N-tosylhydrazones under metal-free conditions has been reported as a facile method. organic-chemistry.org Another promising avenue is the synthesis from activated amides, which can react with hydrazine in an aqueous environment at room temperature. researchgate.net These methods could potentially be adapted for the synthesis of this compound, offering milder reaction conditions and broader substrate scope.

Furthermore, enzymatic or chemoenzymatic approaches could be explored for a greener synthesis of this compound and its derivatives. The use of enzymes could offer high selectivity and reduce the need for protecting groups, thereby streamlining the synthetic process.

Table 1: Potential Novel Synthetic Pathways for this compound

| Synthetic Approach | Potential Advantages |

| From N-Tosylhydrazones | Metal-free conditions, mild reaction |

| From Activated Amides | Aqueous environment, room temperature |

| Enzymatic Synthesis | High selectivity, green chemistry |

Advancements in Derivatization for Novel Chemical Architectures

The dual functionality of this compound makes it an excellent building block for the synthesis of a diverse array of novel chemical architectures. The hydrazide moiety can readily react with aldehydes and ketones to form stable hydrazones, which are themselves a class of compounds with a wide range of biological activities. nih.govmdpi.com

Future research will likely focus on the derivatization of this compound to create libraries of new compounds for biological screening. The primary amine group can be acylated, alkylated, or used in the formation of Schiff bases, further expanding the chemical space that can be explored. Moreover, the hydrazide group is a key precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. mdpi.com The synthesis of such derivatives from a this compound scaffold could lead to the discovery of new therapeutic agents. nih.gov

Derivatization is also a crucial technique for enhancing the analytical detection of molecules. libretexts.orgresearchgate.netnih.gov By introducing chromophores or fluorophores through derivatization of the amine or hydrazide group, the sensitivity of detection in techniques like HPLC can be significantly improved. libretexts.org This will be vital for studying the pharmacokinetics and metabolism of any future drugs based on the this compound scaffold.